4-Ethyl-2,6-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,6-difluorobenzonitrile is an organic compound with the molecular formula C9H7F2N. It is a derivative of benzonitrile, where the benzene ring is substituted with ethyl and two fluorine groups at the 4th and 2nd, 6th positions, respectively.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,6-difluorobenzonitrile typically involves the fluorination of a suitable precursor, such as 4-ethylbenzonitrile, using fluorinating agents like potassium fluoride in the presence of a phase transfer catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the recycling of solvents and catalysts can make the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2,6-difluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under suitable conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like hydrogen and Raney nickel.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Potassium fluoride, phase transfer catalysts.
Reduction: Hydrogen, Raney nickel, ruthenium catalysts.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Various substituted benzonitriles.
Reduction: 4-Ethyl-2,6-difluorobenzylamine.
Oxidation: 4-Ethyl-2,6-difluorobenzoic acid.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,6-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,6-difluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The nitrile group can form hydrogen bonds and interact with nucleophiles, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
4-Ethyl-2,6-difluorobenzonitrile can be compared with other fluorinated benzonitriles, such as:
- 2,4-Difluorobenzonitrile
- 2,6-Difluorobenzonitrile
- 4-Ethylbenzonitrile
Uniqueness
The presence of both ethyl and fluorine substituents in this compound imparts unique chemical properties, such as increased lipophilicity and reactivity, compared to its non-fluorinated counterparts .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C9H7F2N |
---|---|
Molekulargewicht |
167.15 g/mol |
IUPAC-Name |
4-ethyl-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C9H7F2N/c1-2-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2H2,1H3 |
InChI-Schlüssel |
RHFBALJPQBDYQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)F)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.